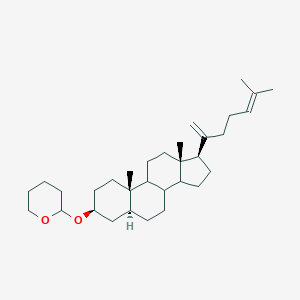
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indole alkaloids and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to exhibit fluorescence properties that make it useful as a bioimaging tool.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. However, some limitations of using this compound in lab experiments include its toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the study of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-. These include further optimization of the synthesis method to obtain higher yields of the final product, the development of new applications in scientific research, and the study of the compound's interactions with cellular targets. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- involves several steps. The first step involves the synthesis of the intermediate compound, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione. This intermediate compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
137605-02-8 |
|---|---|
Molekularformel |
C27H21Br2N3O7 |
Molekulargewicht |
659.3 g/mol |
IUPAC-Name |
14,20-dibromo-19-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaene-5,7-dione |
InChI |
InChI=1S/C27H21Br2N3O7/c1-38-26-16(7-33)39-25(23(36)24(26)37)9-4-10-14(5-13(9)28)31-22-18(10)19-12(6-30-27(19)29)17-11-2-8(34)3-15(35)20(11)32-21(17)22/h2,5-6,9,16,23-26,33,36-37H,3-4,7H2,1H3/t9?,16-,23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
HIWZGZQZXVDTDD-DNOUQMJISA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
SMILES |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
Kanonische SMILES |
COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO |
Synonyme |
bromorebeccamycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)